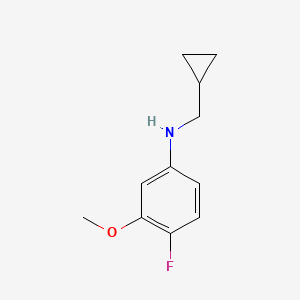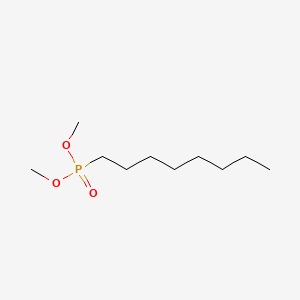
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction using pentafluoropyridine as a starting material. The reaction conditions often involve the use of sodium azide and other nucleophiles under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- include:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine with similar applications in pharmaceuticals and agrochemicals.
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: A chlorinated analogue with different reactivity and applications.
The uniqueness of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogues.
Eigenschaften
CAS-Nummer |
2149601-25-0 |
|---|---|
Molekularformel |
C7H2F5NO2 |
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) |
InChI-Schlüssel |
KPGDTTALBAFGCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)
![4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B15089408.png)



![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)


![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)




